molecular formula C9H12ClN B134843 cis-Tranylcypromine Hydrochloride CAS No. 54779-58-7

cis-Tranylcypromine Hydrochloride

Cat. No. B134843
CAS RN: 54779-58-7
M. Wt: 169.65 g/mol
InChI Key: ZPEFMSTTZXJOTM-VTLYIQCISA-N
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Description

Tranylcypromine is a monoamine oxidase inhibitor that is effective in the treatment of major depression, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders . It is a propylamine formed from the cyclization of the side chain of amphetamine .


Molecular Structure Analysis

The molecular formula of cis-Tranylcypromine Hydrochloride is C9H12ClN . Its average mass is 169.651 Da and its monoisotopic mass is 169.065826 Da .


Chemical Reactions Analysis

Tranylcypromine is an irreversible and nonselective inhibitor of monoamine oxidase (MAO) . It regulates the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Mechanism of Action

Target of Action

The primary target of cis-Tranylcypromine Hydrochloride is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

cis-Tranylcypromine Hydrochloride irreversibly and nonselectively inhibits Monoamine Oxidase (MAO) . Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing . By inhibiting MAO, cis-Tranylcypromine Hydrochloride prevents the breakdown of these monoamines, leading to an increase in their concentrations .

Biochemical Pathways

The inhibition of MAO leads to an increase in the levels of monoamines, such as serotonin, norepinephrine, epinephrine, and dopamine . These monoamines play crucial roles in various biochemical pathways related to mood regulation, alertness, and other neurological functions .

Pharmacokinetics

cis-Tranylcypromine Hydrochloride has a half-life of 2 hours . It also inhibits CYP2A6 at standard doses , which could potentially affect the metabolism of other drugs metabolized by this enzyme.

Result of Action

The increase in monoamine concentrations resulting from the inhibition of MAO can lead to an improvement in symptoms of major depressive disorder . This is because these monoamines are involved in mood regulation and other neurological functions .

Action Environment

The action of cis-Tranylcypromine Hydrochloride can be influenced by various environmental factors. For instance, the presence of certain foods or medications can lead to a hypertensive crisis, a serious condition known as “cheese effect” due to the high tyramine content in certain cheeses . Therefore, individuals taking this medication are often advised to avoid foods high in tyramine .

properties

IUPAC Name

(1R,2R)-2-phenylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-VTLYIQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tranylcypromine Hydrochloride

CAS RN

54779-58-7
Record name Tranylcypromine hydrochloride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054779587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANYLCYPROMINE HYDROCHLORIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5603K9VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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